molecular formula C20H17NO2S2 B4830854 (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4830854
M. Wt: 367.5 g/mol
InChI Key: HKKWIOSGPNYSPS-UJUKKVGJSA-N
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Description

The title compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 3-methoxyphenyl group at position 3 and a conjugated (2E)-2-methyl-3-phenylprop-2-enylidene moiety at position 3. Its Z-configuration at the C5═C bond and E-configuration in the propenylidene side chain are critical for its stereoelectronic properties. Rhodanine derivatives are pharmacologically significant, often investigated for antimicrobial, antiviral, and anticancer activities due to their ability to modulate enzyme targets like protein tyrosine phosphatases .

Properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c1-14(11-15-7-4-3-5-8-15)12-18-19(22)21(20(24)25-18)16-9-6-10-17(13-16)23-2/h3-13H,1-2H3/b14-11+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKWIOSGPNYSPS-UJUKKVGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene/Phenyl Moiety

Structural analogs differ primarily in substituents on the benzylidene ring or the N3-phenyl group. Key examples include:

Compound ID Substituent at Benzylidene/Phenyl Key Structural Features Reference
Target Compound 3-Methoxyphenyl, (2E)-propenylidene Z-configuration at C5; extended conjugation from propenylidene N/A
(I) 2-Methylbenzylidene Enhanced hydrophobic interactions due to methyl group; planar thiazolidinone ring
(II) 2-Hydroxybenzylidene Intramolecular hydrogen bonding (O–H···S); methanol solvate stabilizes crystal packing
(III) 4-Hydroxy-3-methoxybenzylidene E-configuration at C5; methanol monosolvate
(IV) 3,4-Dimethoxyphenyl Electron-donating methoxy groups; increased solubility in polar solvents
(V) 4-Ethoxy-2-methylphenyl Bulky ethoxy group; twisted propenylidene side chain

Key Observations :

  • Electron-Withdrawing/Donating Groups : Methoxy groups (e.g., in the target compound and IV) enhance solubility and stabilize resonance structures, whereas hydroxy groups (II, III) enable hydrogen bonding, influencing crystal packing .
  • Steric Effects : Bulky substituents like 2-methyl (I) or 4-ethoxy (V) disrupt planarity, reducing π-π stacking but increasing hydrophobic interactions .

Key Observations :

  • Base and Solvent : Aqueous K₂CO₃ (I, II) simplifies purification via precipitation, while acetic acid/NaOAc (VI) accelerates reaction rates under reflux .
  • Reaction Time : Prolonged stirring (24 h) in aqueous media ensures complete condensation, whereas reflux achieves similar results in 2 h .

Crystallographic and Stability Features

Crystal structures reveal stabilization via hydrogen bonding and π-interactions:

Compound ID Hydrogen Bonding (D–H···A) C–H···π Interactions Crystal System/Packing Reference
I C16–H16···S1 (2.52 Å) C17–H17C···Cg (2.72 Å) Triclinic, P 1; dimeric R₂²(7) motifs
II O–H···S (2.67 Å) Not observed Monoclinic, P2₁/c; methanol solvate stabilizes
III O–H···O (methanol solvate) C–H···Cg (3.01 Å) Triclinic, P 1; layered π-stacking

Key Observations :

  • Hydrogen Bonding : Thioxo (S1) and hydroxy groups (II, III) act as acceptors, forming S(6) or R₂²(7) motifs .
  • Solvation Effects: Methanol solvates (II, III) improve crystallinity compared to non-solvated analogs .

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
  • Continuous flow reactors : Enhance control over exothermic reactions, improving reproducibility .
  • Catalysts : Use of piperidine or triethylamine for efficient cyclization .

Q. Table 1: Synthesis Optimization Methods

MethodConditionsYield ImprovementReference
Microwave-assisted100°C, DMF, 30 min+20%
Flow reactorsEthanol, 60°C, 0.5 mL/min+15%
Piperidine catalysisAnhydrous THF, reflux+10%

Basic: Which analytical techniques are essential for characterizing the compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Z/E isomerism of the ene group .
  • HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 452.1 vs. calculated 452.2) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidinone core .

Advanced: How to resolve contradictions in reported biological activities of the compound?

Answer: Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity with fixed incubation times) .
  • Structural analogs : Compare bioactivities of derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl reduces anticancer activity by 30%) .
  • Solubility factors : DMSO concentration >1% may inhibit enzyme targets; use lower concentrations or alternative solvents .

Q. Table 2: Bioactivity Comparison of Analogues

SubstituentIC50 (μM, Cancer Cells)Reference
3-Methoxyphenyl12.5 ± 1.2
4-Fluorophenyl16.8 ± 2.1
3-Nitrophenyl>50 (Inactive)

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?

Answer:

Systematic substitution : Modify substituents on the phenyl or pyrazole rings to assess electronic effects .

Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., thioxo group interactions with kinases) .

In silico docking : Predict binding modes to targets like COX-2 or EGFR using AutoDock Vina .

Q. Key Findings :

  • Methoxy position : 3-Methoxy enhances solubility but reduces metabolic stability .
  • Ene group geometry : (2E)-configuration improves target affinity by 40% compared to (2Z) .

Basic: What purification methods yield high-purity compound?

Answer:

  • Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for isomer separation .
  • Prep-HPLC : Gradient elution (10–90% acetonitrile) isolates >98% pure product .

Advanced: How to design experiments to elucidate the mechanism of action?

Answer:

Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based kits .

Cellular pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., Kd = 2.3 μM for COX-2) .

Basic: What are common functional group transformations applicable to the compound?

Answer:

  • Alkylation : React with allyl bromide to introduce propenyl groups .
  • Acylation : Use acetic anhydride to modify the thiazolidinone nitrogen .
  • Oxidation : Convert thioxo to sulfone groups with mCPBA for solubility studies .

Advanced: How to address stability issues during experimental storage?

Answer:

  • pH control : Store in neutral buffers (pH 7.4) to prevent hydrolysis of the ene group .
  • Light sensitivity : Use amber vials to avoid photodegradation of the thioxo moiety .
  • Lyophilization : Increase shelf life to >6 months at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

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